2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one
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Overview
Description
2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one is an organic compound that features a bromine atom, a tert-butyl(dimethyl)silyl group, and a methylbut-2-en-1-one moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of standard organic synthesis techniques, including protection-deprotection strategies and the use of brominating agents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as cyanide ions for substitution reactions.
Bases: Strong bases like sodium hydroxide for elimination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions include alkenes, alcohols, and other substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Potential precursor to biologically active compounds.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one involves its reactivity towards nucleophiles and bases. The tert-butyldimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: Similar in having a tert-butyl group and a bromine atom.
tert-Butyldimethylsilyl ethers: Similar in having the tert-butyldimethylsilyl protecting group.
2-Bromoethoxy-tert-butyldimethylsilane: Similar in having a bromine atom and a tert-butyldimethylsilyl group.
Uniqueness
2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one is unique due to its combination of a bromine atom, a tert-butyldimethylsilyl group, and a methylbut-2-en-1-one moiety, which provides distinct reactivity and synthetic utility .
Properties
CAS No. |
80594-38-3 |
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Molecular Formula |
C11H21BrOSi |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H21BrOSi/c1-8(2)9(12)10(13)14(6,7)11(3,4)5/h1-7H3 |
InChI Key |
JYPLGHJMWRZOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)[Si](C)(C)C(C)(C)C)Br)C |
Origin of Product |
United States |
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